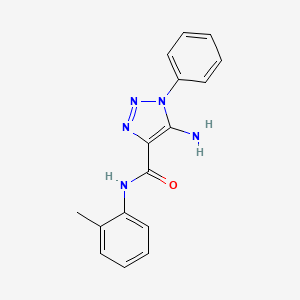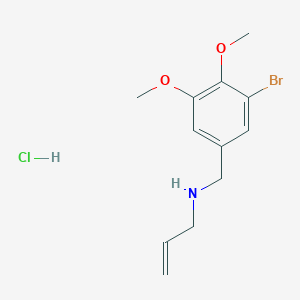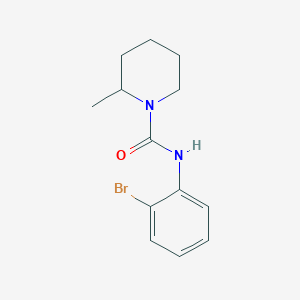![molecular formula C10H11NO2S B4775169 3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid](/img/structure/B4775169.png)
3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid
説明
3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid, commonly known as TATD, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. TATD is a bicyclic compound with a thiazole ring fused to a diazabicyclo[4.3.0]nonene ring system. In
作用機序
The mechanism of action of TATD is not fully understood, but it is believed to act through multiple pathways. In cancer cells, TATD has been shown to induce apoptosis through the activation of caspase-3 and caspase-9. In inflammation, TATD can inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In neurodegenerative disorders, TATD can protect neurons from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects
TATD has been shown to have various biochemical and physiological effects. In cancer cells, TATD can induce DNA damage and inhibit cell proliferation. In inflammation, TATD can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, TATD can protect neurons from oxidative stress and reduce inflammation, leading to improved cognitive function.
実験室実験の利点と制限
TATD has several advantages for lab experiments, including its high purity and stability. However, TATD also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful dosing and toxicity studies are necessary when using TATD in lab experiments.
将来の方向性
For TATD research include studying its efficacy in combination with other chemotherapeutic agents and in animal models of autoimmune and neurodegenerative diseases.
科学的研究の応用
TATD has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, TATD has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. TATD has also been studied for its anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In neurodegenerative disorder research, TATD has been shown to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)7-5-14-9-8(7)6-1-3-11(9)4-2-6/h5-6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRVVOJCCOXOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2SC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4775098.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4775099.png)

![5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775108.png)
![methyl ({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4775113.png)
![diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate](/img/structure/B4775117.png)

![5-bromo-2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4775131.png)
![2-cyano-N-mesityl-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4775149.png)


![butyl 3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4775183.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)